1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one
Description
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one is a spirocyclic compound featuring a fused oxa-diaza ring system. Its structural complexity and modular substitution patterns make it a versatile scaffold in medicinal chemistry. The compound has been explored for multi-target therapeutic applications, including as dual µ-opioid receptor (µOR) agonists/σ1 receptor (σ1R) antagonists for pain management , soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease , and antihypertensive agents . The spirocyclic core allows for diverse functionalization at positions 4 and 9, enabling fine-tuning of pharmacological and physicochemical properties.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethanone |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-10(8-12)2-4-11-5-3-10/h11H,2-8H2,1H3 |
InChI Key |
YVWQWCJMALYPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC2(C1)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis via N-Alkylation
The foundational step involves synthesizing the spirocyclic backbone through alkylation of a secondary amine. A patent by US20210179567A1 outlines a generalized protocol for analogous 1,4-diazaspiro[5.5]undecan-3-one derivatives. In this method:
-
Amine Protection : A primary amine (e.g., 1,5-diaminopentane) is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.
-
Alkylation : The protected amine reacts with a bifunctional alkylating agent (e.g., 1,3-dibromopropane) in dimethyl sulfoxide (DMSO) at 50°C for 1 hour, forming a cyclic intermediate.
-
Deprotection and Cyclization : Acidic removal of the Boc group (e.g., HCl in dioxane) followed by intramolecular cyclization yields the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.
Key Data :
Acylation of Preformed Spirocyclic Amines
Direct N-Acetylation
The acetyl group is introduced via nucleophilic acyl substitution on the secondary amine of 1-oxa-4,9-diazaspiro[5.5]undecane. A protocol adapted from ACS Journal of Medicinal Chemistry involves:
-
Amine Activation : The spirocyclic amine is dissolved in dry tetrahydrofuran (THF) under inert atmosphere.
-
Acylating Agent : Acetic anhydride (1.2 equivalents) is added dropwise at 0°C, followed by triethylamine (2.0 equivalents) to scavenge HCl.
-
Quenching and Purification : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Optimization Insights :
-
Excess acylating agent (>1.5 eq) leads to diacetylation byproducts.
-
Lower temperatures (0–5°C) improve regioselectivity for monoacetylation.
Iodocyclization Strategy
Ring Formation via Halogen-Mediated Cyclization
A novel approach from Semantic Scholar employs iodocyclization to construct the spirocyclic framework:
-
Substrate Preparation : A linear diol-amine precursor (e.g., 2-(aminomethyl)-1,5-pentanediol) is treated with iodine (1.1 eq) in dichloromethane.
-
Cyclization : The iodine mediates intramolecular etherification and amine cyclization at 25°C, forming the 1-oxa-4,9-diazaspiro[5.5]undecane core.
-
Acetylation : Subsequent reaction with acetyl chloride in pyridine introduces the ketone group.
Comparative Efficiency :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Iodocyclization | 65 | 92 |
| Alkylation-Cyclization | 77 | 95 |
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
To enhance scalability, a solid-phase method modifies protocols from PubChem data:
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected aminomethylphenoxy groups.
-
Spirocycle Assembly : Sequential coupling of Boc-protected diamines and ethylene glycol derivatives forms the spirocyclic structure on the resin.
-
Cleavage and Acetylation : TFA cleavage releases the free amine, which is acetylated in solution phase.
Advantages :
-
Reduces purification steps by leveraging resin-bound intermediates.
Catalytic Asymmetric Synthesis
Chemical Reactions Analysis
Types of Reactions: 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Overview
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including the diazaspiro framework, contribute to its biological activities, making it a subject of interest in various research applications.
Receptor Agonism
Research indicates that derivatives of the diazaspiro compounds, including this compound, exhibit activity as selective agonists for serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various neurological disorders, including anxiety and depression. The compound's ability to interact selectively with these receptors suggests potential therapeutic applications in treating mood disorders and other psychiatric conditions .
Anticancer Activity
Preliminary studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The spirocyclic framework may enhance the compound's ability to penetrate cellular membranes and induce apoptosis in cancer cells. Ongoing research focuses on optimizing its structure to improve efficacy and selectivity against specific cancer types .
Antidiabetic Effects
There is emerging evidence that certain derivatives of diazaspiro compounds may possess antidiabetic properties. In vitro studies have indicated that these compounds can lower glucose levels in diabetic models, suggesting a role in managing diabetes through modulation of insulin sensitivity or secretion .
Case Study 1: Serotonin Receptor Agonism
A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar spiro compounds as 5-HT1A receptor agonists. The findings demonstrated that modifications to the diazaspiro structure could significantly enhance binding affinity and selectivity for the receptor, leading to promising candidates for further development in treating anxiety disorders .
Case Study 2: Anticancer Screening
In a cytotoxicity assay involving glioblastoma cell lines, researchers synthesized various derivatives of spiro compounds and assessed their efficacy. The results indicated that certain modifications increased the compounds' potency against cancer cells, highlighting the importance of structural diversity in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Position 4 Modifications
- Halogen/Trifluoromethyl Groups: Ortho-substituted halogens (e.g., Cl, F) and trifluoromethyl groups at position 4 enhance steric bulk and improve binding affinity to σ1R and µOR.
- Heteroaryl Groups : Pyridyl substituents (2- or 3-pyridyl) at position 4 improve target engagement and selectivity. For example, compound 15 (from ) demonstrated balanced σ1R/µOR activity and negligible hERG inhibition, attributed to optimized lipophilicity and metabolic stability .
Position 9 Modifications
- Indol-3-ylethyl Groups : The 9-(2-indol-3-ylethyl) derivative (compound 21 ) exhibited potent antihypertensive activity. Smaller alkyl groups (e.g., methyl) preserved efficacy, while bulky aryl substituents reduced activity, likely due to steric hindrance at the target site .
- Benzodioxan and Fluorobenzyl Groups : 9-Benzodioxan derivatives (e.g., 9-[3-(1,4-benzodioxan-2-yl)propyl]) showed cardiovascular applications, with melting points and solubility influenced by the aromatic moiety . Fluorobenzyl substitutions (e.g., 4-(3-fluorobenzyl)) improved metabolic stability and bioavailability, as seen in derivatives from BLD Pharm Ltd. .
Therapeutic Target Specificity
- Dual µOR/σ1R Activity : Derivatives inspired by fentanyl’s structure (e.g., 8.10 and 8.11 in ) share conformational similarities, enabling dual receptor modulation. These compounds avoid opioid-related side effects through σ1R antagonism .
- sEH Inhibition: Trisubstituted urea derivatives at position 4 achieved nanomolar potency against sEH, with oral efficacy in rodent models of kidney disease. The urea group enhances hydrogen bonding to the enzyme’s catalytic site .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity and Solubility : Compound 15 () exhibits moderate logP (2.1–2.5) and aqueous solubility (>50 µM), favorable for CNS penetration . Fluorinated analogs (e.g., 4-(3-fluorobenzyl)) show improved metabolic stability due to reduced cytochrome P450 interactions .
- Collision Cross-Section (CCS) : A related compound, 9-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one, exhibits a CCS of 204.0 Ų for [M+H]⁺, correlating with compact 3D conformation and membrane permeability .
Biological Activity
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one, with the CAS number 2137779-06-5, is a compound belonging to the class of diazaspiro compounds. Its unique structural features suggest potential biological activities that warrant exploration. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- CAS Number : 2137779-06-5
Biological Activity Overview
Research indicates that compounds within the diazaspiro class exhibit a range of biological activities, particularly in fields such as pharmacology and medicinal chemistry. The specific compound in focus has been linked to various therapeutic potentials:
- Obesity Treatment : Compounds similar to this compound have been studied for their effects on weight management and metabolic disorders. They may influence appetite regulation and fat metabolism, making them candidates for obesity treatment .
- Pain Management : Preliminary studies suggest that this compound could be effective in pain relief mechanisms, potentially impacting pain signaling pathways .
- Cardiovascular and Immune System Effects : The biological activity of diazaspiro compounds extends to cardiovascular health and immune response modulation, indicating their versatility in treating various conditions .
Study 1: Synthesis and Evaluation
A study published in Springer Science+Business Media highlighted the synthesis of various diazaspiro compounds and their biological evaluations. The research demonstrated that these compounds could interact with cellular signaling pathways, showing promise in treating conditions related to obesity and pain .
Study 2: Antitumor Activity
Another significant finding involved the evaluation of similar diazaspiro compounds for antitumor activity. In vivo studies indicated that these compounds exhibited dose-dependent effects on tumor growth in xenograft models, suggesting potential applications in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one and its derivatives?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling strategies. For example, derivatives like 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one are synthesized via reactions with sodium hydroxide in dichloromethane, achieving ~80% yield after purification . Modifications at the 4- or 9-position (e.g., fluorobenzyl or pyridyl groups) often require Buchwald–Hartwig coupling or epoxide ring-opening reactions under reflux conditions .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. NMR confirms the spirocyclic framework and substituent positions (e.g., cyclopropyl or ethyl groups), while IR identifies functional groups like ketones or ethers . Mass spectrometry further validates molecular weight and fragmentation patterns .
Q. How does the spirocyclic structure influence physicochemical properties?
The 1-oxa-4,9-diazaspiro[5.5]undecane core enhances rigidity, improving metabolic stability and receptor binding. The oxygen and nitrogen atoms enable hydrogen bonding, influencing solubility and lipophilicity, which are critical for pharmacokinetics .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the diazaspiro scaffold?
Substituents at the 4- and 9-positions significantly modulate biological activity:
- 4-Position : Fluorinated or trifluoromethyl groups increase steric bulk, enhancing σ1 receptor antagonism . Pyridyl substituents improve µ-opioid receptor (MOR) agonism and selectivity .
- 9-Position : Phenethyl or benzodioxan groups enhance cardiovascular activity (e.g., hypertension) via vasodilation pathways .
| Substituent (Position) | Biological Activity | Key Reference |
|---|---|---|
| 2-Fluorophenethyl (9) | σ1R antagonism | |
| Pyridyl (4) | MOR agonism | |
| Benzodioxan (9) | Antihypertensive |
Q. How can contradictions between in vitro binding affinity and in vivo efficacy be addressed?
Discrepancies often arise from pharmacokinetic limitations or off-target effects. Strategies include:
- Pharmacokinetic Optimization : Adjusting lipophilicity (e.g., cyclopropyl groups) to improve blood-brain barrier penetration .
- Selectivity Profiling : Dual-target ligands (e.g., MOR/σ1R) are designed to balance activity and reduce side effects. Compound 15au (MOR agonist/σ1R antagonist) showed potent analgesia without opioid-induced constipation in mice .
- Metabolic Stability Assays : Liver microsome studies identify labile groups (e.g., ester linkages) for replacement with bioisosteres .
Q. What experimental approaches are used to resolve crystallographic data for structural analogs?
SHELX software (e.g., SHELXL) refines high-resolution X-ray diffraction data, enabling precise determination of bond angles and ring puckering. For example, spirocyclic analogs with cyclohexyl groups were analyzed using Cremer-Pople parameters to quantify nonplanar distortions . However, conformational flexibility in solution may require complementary methods like molecular dynamics simulations .
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands improve coupling efficiency in Buchwald–Hartwig reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature Control : Reflux conditions (70–100°C) are critical for epoxide ring-opening without side-product formation .
Methodological Notes
- Data Interpretation : Cross-validate biological assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Contradiction Analysis : Use isothermal titration calorimetry (ITC) to resolve discrepancies between binding affinity and functional activity .
- Safety Protocols : Follow hazard codes (e.g., P210 for flammability) when handling derivatives with reactive groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
